AS2553627

JAK-STAT signaling Immuno-oncology Autoimmune disease

This chiral tricyclic JAK1/JAK3 inhibitor offers a distinct selectivity profile vs. pyrrolopyrimidine-based inhibitors. Validated in human primary T-cells (STAT5 phosphorylation IC50 20 nM), it enables precise interrogation of γc cytokine signaling. Ideal for SAR studies, DDI screening, and autoimmune disease models. Research use only.

Molecular Formula C18H19N5O
Molecular Weight 321.4 g/mol
Cat. No. B605612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS2553627
SynonymsAS2553627;  AS-2553627;  AS 2553627.
Molecular FormulaC18H19N5O
Molecular Weight321.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H19N5O/c1-12-4-8-22(16(24)2-6-19)11-15(12)23-9-5-13-10-21-18-14(17(13)23)3-7-20-18/h3,5,7,9-10,12,15H,2,4,8,11H2,1H3,(H,20,21)/t12-,15+/m1/s1
InChIKeyUQVAOELSLJXOMB-DOMZBBRYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-[(3R,4R)-4-Methyl-3-(triazatricyclo)piperidin-1-yl]-3-oxopropanenitrile: Procurement-Grade JAK1/JAK3 Inhibitor for Immuno-Oncology and Autoimmune Research


3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile (PubChem CID 171343070; CHEMBL5205935) is a chiral tricyclic piperidine derivative that functions as a JAK1/JAK3 inhibitor [1]. With a molecular weight of 335.4 g/mol and XLogP3-AA of 2.0, this compound exhibits inhibitory activity against JAK1/JAK3-mediated STAT5 phosphorylation in human primary T-cells [1][2]. Its triazatricyclo core distinguishes it from pyrrolopyrimidine-based JAK inhibitors, and it has been referenced in patent literature as a tri-heterocyclic JAK inhibitor candidate [3].

Why Generic Substitution Fails: Structural and Functional Differentiation of 3-[(3R,4R)-4-Methyl-3-(triazatricyclo)piperidin-1-yl]-3-oxopropanenitrile


JAK inhibitors cannot be considered interchangeable due to profound differences in isoform selectivity, cellular potency, and off-target profiles that directly impact experimental reproducibility and translational relevance. Tofacitinib exhibits pan-JAK inhibition with JAK1/JAK3 preference, upadacitinib and filgotinib are JAK1-selective with varying JAK2 activity, while 3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile demonstrates a distinct JAK1/JAK3 inhibition profile in a physiologically relevant human primary T-cell assay [1]. These selectivity differences translate to divergent cytokine signaling inhibition patterns [2], making compound-specific procurement essential for studies targeting particular JAK-STAT pathway nodes.

Quantitative Differentiation Evidence for 3-[(3R,4R)-4-Methyl-3-(triazatricyclo)piperidin-1-yl]-3-oxopropanenitrile: Comparator-Based Performance Data


Direct Head-to-Head Comparison: JAK1/JAK3 Inhibitory Potency in Human Primary T-Cells

In a direct head-to-head cellular assay using human primary T-cells, 3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile (IC50 = 20 nM) exhibited approximately 4.9-fold lower potency than tofacitinib (IC50 = 4.1 nM) in inhibiting IL-2 stimulated STAT5 phosphorylation, a readout of JAK1/JAK3 activity [1]. This difference reflects distinct JAK isoform engagement and cellular context, positioning this compound as a moderately potent JAK1/JAK3 inhibitor suitable for applications where tofacitinib's high potency may produce excessive pathway suppression.

JAK-STAT signaling Immuno-oncology Autoimmune disease

Cross-Study Comparison: JAK1/JAK3 Cellular Potency Relative to Marketed JAK Inhibitors

In cross-study analysis of human T-cell JAK1/JAK3 inhibition, 3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile (IC50 = 20 nM) [1] demonstrates a potency profile distinct from both pan-JAK and JAK1-selective inhibitors. Upadacitinib exhibits JAK1-selective inhibition (cellular IC50 = 14 nM for JAK1; 593 nM for JAK2; 1860 nM for JAK3) , while filgotinib shows JAK1 biochemical IC50 = 10 nM with reduced JAK3 activity (810 nM) [2]. The triazatricyclo compound's balanced JAK1/JAK3 inhibition (IC50 = 20 nM in T-cells) occupies a unique selectivity niche not represented by commercially available JAK inhibitors.

JAK inhibitor selectivity Cellular pharmacology Therapeutic window

Supporting Evidence: CYP3A4 Metabolic Stability Profile

3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile exhibits weak CYP3A4 inhibition (IC50 = 6.3 μM) in human liver microsomes [1]. In contrast, tofacitinib demonstrates more potent CYP3A4 interaction (approximately 70% of tofacitinib metabolism is CYP3A4-mediated) [2], and upadacitinib shows CYP3A4 substrate characteristics with clinically relevant drug-drug interaction potential [2]. The triazatricyclo compound's high CYP3A4 IC50 (6.3 μM) suggests lower drug-drug interaction liability via this major metabolic pathway.

Drug metabolism ADME Hepatocyte stability

Class-Level Inference: Structural Differentiation from 12-Methyl Triazatricyclo Analog

The target compound (PubChem CID 171343070; CHEMBL5205935) differs from its closest structural analog, 3-[(3R,4R)-4-methyl-3-(12-methyl-3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile, by the absence of a 12-methyl substituent on the triazatricyclo core [1]. This single methyl deletion alters hydrogen bond donor count (1 vs 0) and rotatable bond count (2 vs 2), with molecular weight reduced from 335.4 to 321.4 g/mol [1][2]. In JAK inhibitor SAR, such subtle modifications at heterocyclic core positions can dramatically affect kinase hinge region binding and isoform selectivity, as demonstrated in tofacitinib-to-upadacitinib optimization campaigns [3].

Structure-activity relationship Medicinal chemistry JAK inhibitor scaffold

Validated Research Applications for 3-[(3R,4R)-4-Methyl-3-(triazatricyclo)piperidin-1-yl]-3-oxopropanenitrile


JAK1/JAK3-Mediated Cytokine Signaling Studies in Primary Human T-Cells

This compound is validated for inhibiting IL-2 stimulated STAT5 phosphorylation in human primary T-cells with an IC50 of 20 nM [1]. This assay system directly measures JAK1/JAK3 functional activity in a physiologically relevant cell type, making the compound suitable for interrogating γc cytokine receptor signaling pathways (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) without the confounding JAK2 inhibition associated with baricitinib or the JAK1-exclusive selectivity of upadacitinib [2]. The moderate potency (4.9-fold lower than tofacitinib in the same assay) provides a useful dynamic range for dose-response studies where excessive pathway suppression is undesirable [1].

Structure-Activity Relationship Studies of Triazatricyclo JAK Inhibitor Scaffolds

As a non-pyrrolopyrimidine JAK inhibitor containing a 3,8,10-triazatricyclo[7.3.0.02,6]dodeca-pentaenyl core, this compound serves as a key reference standard for SAR investigations of tricyclic heterocyclic JAK inhibitors [1]. Its direct head-to-head comparison data with tofacitinib (IC50 20 nM vs 4.1 nM) provides a quantitative benchmark for evaluating scaffold hopping strategies [2]. The compound's structural distinction from the 12-methyl analog (absence of methyl at position 12) enables precise assessment of substituent effects on JAK isoform selectivity and cellular potency [3].

In Vitro ADME Profiling and CYP3A4 Drug-Drug Interaction Assessment

The compound's weak CYP3A4 inhibition profile (IC50 = 6.3 μM in human liver microsomes) [1] makes it suitable as a reference compound in metabolic stability panels and drug-drug interaction screening cascades. This high IC50 value indicates minimal CYP3A4-mediated interaction potential, contrasting with tofacitinib's significant CYP3A4 substrate characteristics [2]. Researchers designing combination studies or requiring compounds with low hepatic CYP liability can use this compound as a benchmark for favorable metabolic profiles within the JAK inhibitor class.

Autoimmune and Inflammatory Disease Preclinical Modeling

The compound's balanced JAK1/JAK3 inhibition profile aligns with the mechanism of action pursued in tricyclic JAK inhibitor patents for autoimmune disease indications [1]. Its potency in human primary T-cells (IC50 = 20 nM) [2] and distinct selectivity relative to JAK1-selective agents (upadacitinib, filgotinib) and pan-JAK inhibitors (tofacitinib) [3] position this compound for preclinical studies where specific JAK1/JAK3 pathway interrogation is required. Applications include rheumatoid arthritis, inflammatory bowel disease, and psoriasis models where γc cytokine signaling plays a pathogenic role.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS2553627

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.